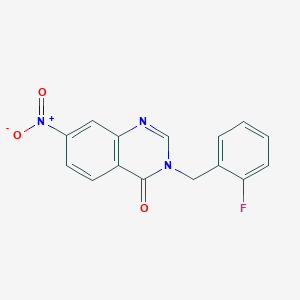
3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. It is a colorless solid that is soluble in organic solvents and has a molecular formula of C13H9FN2O3. This compound has been extensively studied for its potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
Analytical Methods for Antioxidants
Analytical methods like ORAC, HORAC, TRAP, and TOSC tests are critical in determining the antioxidant activity of compounds, including potentially those similar to the target compound. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant processes. Such assays could be relevant for evaluating the antioxidant capacity of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one if applied in similar contexts (I. Munteanu & C. Apetrei, 2021).
Metal(II) 2-Fluorobenzoate Complexes
The study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to understanding how structural factors affect the formation of target molecules. This research could offer insights into synthesizing and manipulating compounds with specific properties, including those related to this compound (F. E. Öztürkkan & H. Necefoğlu, 2022).
Redox Mediators in Organic Pollutant Treatment
Enzymatic remediation of organic pollutants, enhanced by redox mediators, demonstrates the potential for compounds, possibly including this compound, to participate in environmental decontamination processes. This highlights the compound's potential applications in bioremediation strategies (Maroof Husain & Q. Husain, 2007).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, such as 2-nitrobenzyl, in synthetic chemistry suggests the potential for employing this compound in light-sensitive applications. Such compounds can be significant for developing new methodologies in synthetic organic chemistry and material science (B. Amit, U. Zehavi, & A. Patchornik, 1974).
TB Treatment and Reality
In tuberculosis (TB) treatment research, the exploration of new drugs and molecules, including the examination of nitro-dihydro-imidazooxazole compounds, reflects the potential of nitro-containing compounds like this compound in medicinal chemistry. This could imply its applicability in designing new therapeutic agents (J. Grosset, T. G. Singer, & W. Bishai, 2012).
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-nitroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-13-4-2-1-3-10(13)8-18-9-17-14-7-11(19(21)22)5-6-12(14)15(18)20/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPAZQLFAQTAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


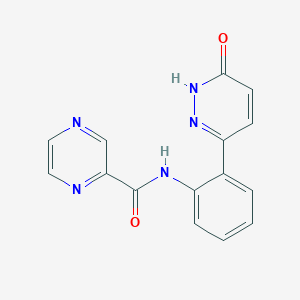
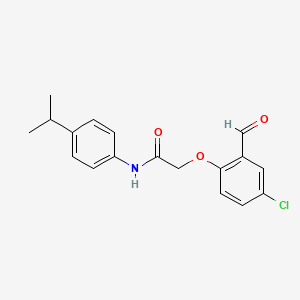
![3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)


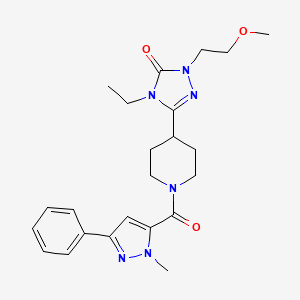
![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)


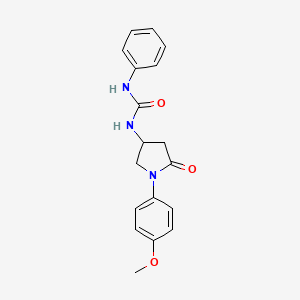
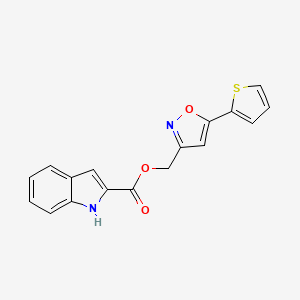

![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)